molecular formula C49H50N2O10 B574438 Fmoc-(fmochmb)lys(boc)-OH CAS No. 166881-56-7

Fmoc-(fmochmb)lys(boc)-OH

Cat. No.: B574438
CAS No.: 166881-56-7
M. Wt: 826.943
InChI Key: XQEJYVQFPXBQOZ-QLKFWGTOSA-N
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Description

Fmoc-(fmochmb)lys(boc)-OH is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, a naturally occurring amino acid, and is modified with fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it a valuable building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-(fmochmb)lys(boc)-OH is primarily used in the field of peptide synthesis . The primary targets of this compound are amino acids, specifically lysine residues, in peptide chains . The role of this compound is to protect these residues during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .

Mode of Action

The compound this compound interacts with its targets (amino acids) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protector for the amino group of the amino acid, while the Boc group protects the side chain . These protections allow for the selective addition of amino acids in a stepwise manner to form the desired peptide sequence .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with a specific sequence of amino acids . These peptides can then be used in various applications, including drug development, biological research, and the production of bioactive compounds .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions, while the Boc group requires acidic conditions for removal . Therefore, careful control of the reaction environment is crucial for the successful use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-(fmochmb)lys(boc)-OH involves several steps:

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Trifluoroacetic Acid (TFA): Used for the removal of Boc protecting groups.

    Piperidine: Commonly used for the removal of Fmoc groups.

    Catalytic Hydrogenolysis: Used for debenzylation reactions.

Major Products Formed:

    Deprotected Lysine Derivatives: The primary products formed after deprotection reactions are the lysine derivatives without the Fmoc and Boc groups.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Fmoc-(fmochmb)lys(boc)-OH is unique due to the specific modifications on the lysine residue, which provide distinct reactivity and stability during peptide synthesis. Its ability to form stable intermediates and its compatibility with various peptide synthesis protocols make it a valuable compound in the field of synthetic chemistry .

Biological Activity

Fmoc-(fmochmb)lys(boc)-OH is a derivative of lysine, an essential amino acid, modified to enhance its utility in peptide synthesis. The compound incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group, which are commonly used in solid-phase peptide synthesis (SPPS). This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 166881-56-7
  • Molecular Weight : 827 g/mol
  • Molecular Formula : C₄₉H₅₀N₂O₁₀

Applications in Peptide Synthesis

This compound is primarily utilized as a building block in the synthesis of peptides. Its structure allows for selective coupling reactions, making it a versatile reagent in SPPS. The high purity levels (HPLC ≥ 99.0% and enantiomeric purity ≥ 99.8%) ensure that it can be reliably used in complex peptide constructs .

The biological activity of this compound is closely related to its incorporation into peptides, which can exhibit various biological functions depending on the sequence and structure of the resulting peptide. Key mechanisms include:

  • Enzyme Inhibition : Peptides synthesized with this compound have been shown to inhibit specific enzymes, which can be crucial in therapeutic applications.
  • Membrane Interaction : Certain peptides containing this lysine derivative demonstrate enhanced membrane-binding capabilities, impacting their bioactivity in cellular environments .
  • Antimicrobial Activity : Some studies suggest that peptides containing modified lysines exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Case Studies

  • Peptide Analogues : Research involving analogues of ProTx-II, a venom-derived peptide, demonstrated that modifications with this compound improved binding affinity to sodium channels, enhancing their potential as pain therapeutics .
  • Antimicrobial Peptides : A study explored the incorporation of this compound into antimicrobial peptides, revealing significant activity against Gram-positive bacteria while showing low toxicity to mammalian cells .

Data Table: Biological Activity Overview

Study ReferencePeptide TypeBiological ActivityKey Findings
ProTx-II AnaloguesSodium Channel InhibitionImproved potency with modified lysine
Antimicrobial PeptidesAntibacterial ActivityEffective against Gram-positive bacteria

Properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H50N2O10/c1-49(2,3)61-46(54)50-26-14-13-23-43(45(52)53)51(47(55)58-29-41-37-19-9-5-15-33(37)34-16-6-10-20-38(34)41)28-31-24-25-32(57-4)27-44(31)60-48(56)59-30-42-39-21-11-7-17-35(39)36-18-8-12-22-40(36)42/h5-12,15-22,24-25,27,41-43H,13-14,23,26,28-30H2,1-4H3,(H,50,54)(H,52,53)/t43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEJYVQFPXBQOZ-QLKFWGTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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